molecular formula C17H12N2O5 B7707099 (2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate CAS No. 674816-75-2

(2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate

Cat. No.: B7707099
CAS No.: 674816-75-2
M. Wt: 324.29 g/mol
InChI Key: DIKBDJCGVNGGQZ-UHFFFAOYSA-N
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Description

(2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate: is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The compound also contains a nitrobenzoate moiety, which is a benzoic acid derivative with a nitro group attached to the benzene ring. The combination of these two functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate typically involves the condensation of 2-oxo-1H-quinoline-3-carbaldehyde with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The nitro group in the 4-nitrobenzoate moiety can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate moiety. Reagents like sodium methoxide (NaOCH3) can be used for such transformations.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C, NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol, sodium ethoxide (NaOEt) in ethanol.

Major Products:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Conversion of the nitro group to an amino group, yielding (2-oxo-1H-quinolin-3-yl)methyl 4-aminobenzoate.

    Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.

Biology:

    Antimicrobial Agents: Derivatives of the compound have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Enzyme Inhibition: The compound can inhibit certain enzymes, making it a candidate for drug development in treating diseases related to enzyme dysfunction.

Medicine:

    Anti-inflammatory: The compound exhibits anti-inflammatory properties and can be explored for the development of anti-inflammatory drugs.

    Cancer Research:

Industry:

    Dye Manufacturing: The compound can be used as an intermediate in the synthesis of dyes and pigments.

    Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the nitrobenzoate moiety can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is beneficial in cancer treatment.

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the quinoline core structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    1,2,3,4-Tetrahydroisoquinolines: These compounds have a similar bicyclic structure and are known for their diverse biological activities, including neuroprotective and anti-inflammatory effects.

    3H-quinazolin-4-one: This compound has a similar heterocyclic structure and is used in the synthesis of various pharmaceuticals with anti-inflammatory and anticancer properties.

Uniqueness:

    Functional Groups: The presence of both the quinoline and nitrobenzoate moieties in (2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate imparts unique chemical reactivity and biological activity compared to other similar compounds.

    Biological Activity: The combination of these functional groups enhances the compound’s potential as an antimicrobial and anticancer agent, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c20-16-13(9-12-3-1-2-4-15(12)18-16)10-24-17(21)11-5-7-14(8-6-11)19(22)23/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKBDJCGVNGGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319843
Record name (2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

674816-75-2
Record name (2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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